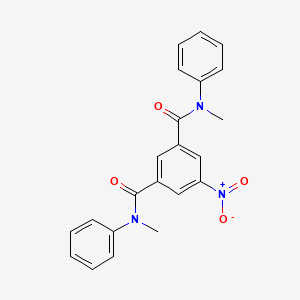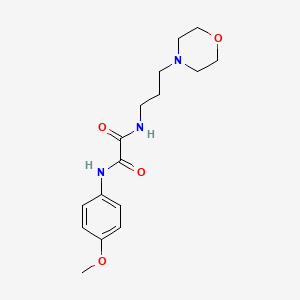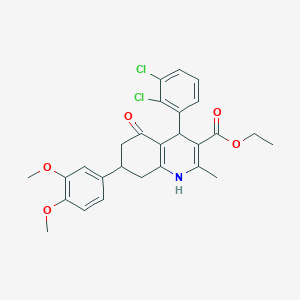
N,N'-Dimethyl-5-nitro-N,N'-diphenyl-isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide est un composé organique qui appartient à la classe des composés nitro. Il présente un groupe nitro (NO2) attaché à un cycle aromatique, qui est en outre substitué par des groupes diméthyle et diphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide implique généralement la nitration d'un précurseur aromatique suivie de la formation d'un amide. Une méthode courante consiste à nitrer le N,N'-diméthyl-N,N'-diphényl-isophthalamide en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à des conditions de température contrôlées. La réaction est exothermique et nécessite un contrôle minutieux de la température pour éviter la décomposition du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus. Des étapes de purification telles que la recristallisation ou la chromatographie sont souvent utilisées pour obtenir le produit final à une haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur de palladium.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, le groupe nitro agissant comme un groupe désactivant, dirigeant les substituants entrants en position méta.
Oxydation : Le composé peut être oxydé dans des conditions oxydantes fortes, conduisant à la formation de divers produits d'oxydation.
Réactifs et conditions courants
Agents réducteurs : Hydrogène gazeux avec catalyseur de palladium, borohydrure de sodium.
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Réactifs de substitution : Halogènes (chlore, brome), agents nitrants.
Principaux produits
Réduction : Formation de N,N'-diméthyl-5-amino-N,N'-diphényl-isophthalamide.
Substitution : Formation de dérivés substitués en méta.
Oxydation : Formation d'acides carboxyliques ou d'autres produits oxydés.
Applications de la recherche scientifique
N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. La structure aromatique du composé lui permet de s'engager dans des interactions π-π avec les acides aminés aromatiques des protéines, influençant ainsi leur fonction.
Applications De Recherche Scientifique
N1,N3-DIMETHYL-5-NITRO-N1,N3-DIPHENYLBENZENE-1,3-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1,N3-DIMETHYL-5-NITRO-N1,N3-DIPHENYLBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-Diméthyl-4-nitroaniline : Structure similaire mais avec un motif de substitution différent.
N,N-Diméthyl-5-nitro-N,N'-diphényl-pyrimidine-4,6-diamine : Contient un cycle pyrimidine au lieu d'un noyau isophthalamide.
Nitrosamines : Composés avec un groupe nitroso lié à une amine, connus pour leurs propriétés cancérigènes.
Unicité
N,N'-Diméthyl-5-nitro-N,N'-diphényl-isophthalamide est unique en raison de son motif de substitution spécifique et de la présence de groupes fonctionnels nitro et amide.
Propriétés
Formule moléculaire |
C22H19N3O4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-N,3-N-dimethyl-5-nitro-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-23(18-9-5-3-6-10-18)21(26)16-13-17(15-20(14-16)25(28)29)22(27)24(2)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clé InChI |
PPMZTGKRXCZIRO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
